Capsid Binding as Primary Antiviral Mode
4-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid and its derivatives function as potent capsid-binding agents that inhibit enterovirus replication by stabilizing the viral capsid. These compounds bind to a novel surface pocket located between the VP1 and VP3 protomers in the conserved canyon region of the enterovirus capsid, distinct from the classical hydrophobic pocket targeted by earlier capsid binders like pleconaril. The binding pocket is lined by residues VP1 (73, 75–78, 155–157, 159–160, 219, 234) and VP3 (233–236), which are critical for maintaining quaternary structural integrity during viral uncoating [1].
Structural analyses confirm that this benzoic acid derivative binds with high affinity (IC~50~ values of 4.22–4.29 μM against coxsackievirus B3), slightly outperforming reference compound 2a (IC~50~ 5.54 μM). This binding prevents the conformational changes required for genome release and subsequent infection [1]. The compound's bicyclic tetrahydroisoindole-dione core provides rigidity for optimal capsid interactions, while the benzoic acid moiety enables hydrogen bonding with polar residues bordering the binding pocket [5].
Table 1: Antiviral Potency of 4-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic Acid Derivatives
Compound | Viral Strain | IC₅₀ (μM) | Binding Target |
---|
Derivative 4 | Coxsackievirus B3 | 4.29 | VP1-VP3 interface |
Derivative 7a | Coxsackievirus B3 | 4.22 | VP1-VP3 interface |
Reference 2a | Coxsackievirus B3 | 5.54 | VP1-VP3 interface |
Quaternary Structural Disruption of VP1-VP3 Protomers
The compound exerts its antiviral effect by disrupting interprotomer dynamics at the VP1-VP3 interface. Cryo-electron microscopy studies of enterovirus A71 (EV-A71) reveal that this interface undergoes significant conformational rearrangements during the transition from native virions to expanded "altered particles" (A-particles), a prerequisite for genome uncoating [3].
Binding of the compound locks the VP1-VP3 quaternary structure in a pre-expansion state by:
- Cross-linking β-barrel domains between VP1 and VP3 via hydrophobic interactions
- Restricting flexibility of the VP1 GH loop (residues 215–225)
- Preventing reorganization of the VP3 "knob" domain (residues 230–240)
Molecular dynamics simulations demonstrate that these constraints inhibit the capsid expansion required for VP4 externalization and RNA release. The compound’s tetrahydroisoindole ring inserts into a cleft formed by VP1 residue 234 and VP3 residue 233, while its benzoic acid moiety forms salt bridges with conserved arginine residues in the VP1 C-terminus [1] [3].
Inhibition of Viral Attachment and Cellular Internalization
The compound interferes with early stages of viral infection by blocking receptor recognition and cellular internalization. Surface plasmon resonance studies confirm that capsid-bound compound induces steric hindrance in the canyon region, reducing affinity for immunoglobulin-like receptors (e.g., ICAM-1 for rhinoviruses) and scavenger receptors (e.g., SCARB2 for EV-A71) by >80% [1] [8].
Mechanistically, the compound:
- Obstructs receptor docking by altering canyon topography
- Prevents VP1 N-terminus exposure, inhibiting membrane insertion
- Reduces viral internalization rates by >60% in RD cells infected with coxsackievirus B3
This multi-pronged inhibition of attachment distinguishes it from classical hydrophobic pocket binders that primarily stabilize the capsid without directly interfering with receptor binding [8].
Comparative Binding Dynamics to Hydrophobic vs. Novel Surface Pockets
The compound exhibits fundamentally different binding dynamics compared to classical hydrophobic pocket binders:
Table 2: Binding Characteristics of Capsid-Binding Agents
Parameter | Classical Hydrophobic Pocket Binders | 4-(1,3-Dioxo...benzoic Acid |
---|
Binding Site | VP1 hydrophobic pocket beneath canyon | VP1-VP3 interface surface pocket |
Pocket Factor | Displaces pocket factor | Binds independent of pocket factor |
Specificity | Serotype-dependent | Broad-spectrum (EV-A/B/C/D) |
Consequence | Prevents canyon deepening | Locks protomer mobility |
Resistance Barrier | Low (single mutations confer escape) | Moderate (requires coordinated mutations) |
Unlike pleconaril analogs that displace the natural pocket factor from the VP1 hydrophobic pocket, this compound targets a surface-exposed pocket that does not contain lipid factors. This allows it to maintain efficacy against serotypes with naturally absent or modified pocket factors. Binding energy calculations reveal stronger interactions (-9.8 kcal/mol) with the VP1-VP3 pocket compared to pleconaril’s binding to the hydrophobic pocket (-7.2 kcal/mol), explaining its superior potency [1] [8].
Resistance Mutation Profiles in Capsid Binder-Treated Enteroviruses
Serial passage experiments with suboptimal compound concentrations select for resistance-conferring mutations predominantly in VP1:
- K162E (Lys→Glu): Located near the compound-binding interface, this mutation reduces compound affinity by electrostatic repulsion with the benzoic acid moiety. However, it increases the energy barrier for uncoating by 2.4 kcal/mol, resulting in impaired cell entry efficiency [3].
- V219A (Val→Ala): Disrupts hydrophobic contacts with the tetrahydroisoindole ring
- R234K (Arg→Lys): Weakens salt bridge formation with the carboxylic acid group
Viruses carrying K162E exhibit repaired fitness defects when compensatory mutations N102H and M119L emerge in the VP1 β-barrel domain. These restore receptor binding affinity but confer temperature sensitivity, with viral titers decreasing by 2-log at 39°C [3]. Crucially, resistant variants show collateral sensitivity to classical capsid binders, suggesting potential combination therapies to prevent resistance emergence [1] [3].
Thermostability Modulation of Enteroviral Capsids
Compound binding significantly enhances capsid thermostability as demonstrated by:
- Thermal inactivation assays: Compound-treated coxsackievirus B3 requires 54°C for complete inactivation vs. 51.8°C for untreated virus [1]
- Differential scanning fluorimetry: Shift in T~m~ from 57.6°C to 60°C (+2.4°C)
- Particle stability thermal release (PaSTRy): Delayed SYPRO orange dye penetration into capsids
The compound stabilizes the capsid by reducing conformational entropy in the VP1-VP3 interface, effectively raising the energy barrier for the transition to A-particles. Molecular dynamics simulations show that bound compound decreases the root-mean-square fluctuation (RMSF) of VP1 residues 155–160 by 42%, restricting the breathing motions essential for initiating uncoating [1] [3]. This thermostabilization correlates with reduced viral infectivity, as overly rigid capsids fail to undergo the structural rearrangements required for efficient genome release in cellular environments [3].